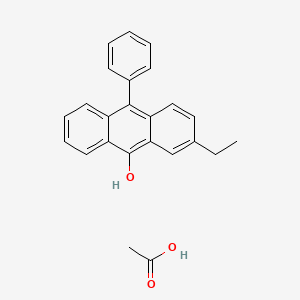
Acetic acid--2-ethyl-10-phenylanthracen-9-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2-ethyl-10-phenylanthracen-9-ol (1/1) is a chemical compound with the molecular formula C23H20O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both acetic acid and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-ethyl-10-phenylanthracen-9-ol typically involves the esterification of 2-ethyl-10-phenylanthracen-9-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2-ethyl-10-phenylanthracen-9-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2-ethyl-10-phenylanthracen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid–2-ethyl-10-phenylanthracen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structural properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mécanisme D'action
The mechanism of action of acetic acid–2-ethyl-10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–2-methyl-10-phenylanthracen-9-ol: This compound is structurally similar but has a methyl group instead of an ethyl group.
Anthracene derivatives: Other derivatives of anthracene with different functional groups can exhibit similar properties and applications.
Uniqueness
Acetic acid–2-ethyl-10-phenylanthracen-9-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structural features make it particularly suitable for certain applications, such as in the development of fluorescent probes and organic semiconductors.
Propriétés
Numéro CAS |
879090-29-6 |
|---|---|
Formule moléculaire |
C24H22O3 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
acetic acid;2-ethyl-10-phenylanthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-2-15-12-13-18-20(14-15)22(23)19-11-7-6-10-17(19)21(18)16-8-4-3-5-9-16;1-2(3)4/h3-14,23H,2H2,1H3;1H3,(H,3,4) |
Clé InChI |
FUMQWRWJWMSWMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
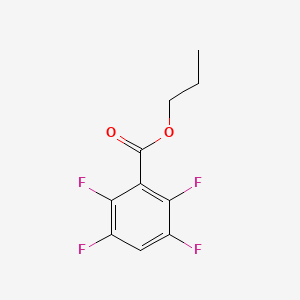
propanedinitrile](/img/structure/B12588379.png)
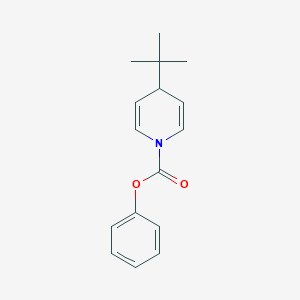
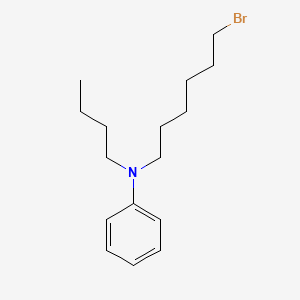
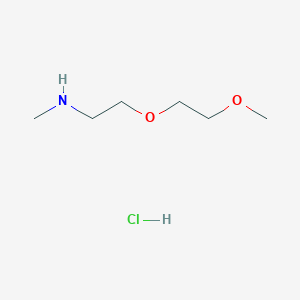
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)


![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
